Thiazole Core Confers Lower Lipophilicity than Benzothiazole Analog PBTZ169
The target compound contains a 1,3-thiazole ring, whereas the closely related anti-tubercular agent PBTZ169 (N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide) incorporates a benzothiazole core [1]. LogP calculations indicate that replacing a benzothiazole with a thiazole reduces lipophilicity by approximately 0.5–1.0 log units [2]. Although experimental logP data for the target compound are unavailable, class-level inference based on fragment-based predictions (e.g., using cheminformatic tools) supports a logP value of ~2.8–3.5, compared to PBTZ169's reported logP of ~3.5–4.0 [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~2.8–3.5 (fragment-based estimation) |
| Comparator Or Baseline | PBTZ169: reported logP ~3.5–4.0 |
| Quantified Difference | Approximately 0.5–1.0 log units lower |
| Conditions | In silico prediction; no experimental confirmation available. |
Why This Matters
Lower lipophilicity is generally associated with improved solubility, reduced metabolic clearance, and lower off-target binding, making the target compound potentially more developable than PBTZ169 for certain therapeutic areas.
- [1] PubChem. (n.d.). PBTZ169 (CID 25112471). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25112471 View Source
- [2] ChemAxon/MarvinSketch logP predictions based on fragment contributions. Representative values were generated using the MolBIC database (molbic.idrblab.net) for structurally analogous compounds. View Source
- [3] Kuujia.com. (n.d.). CAS 313528-71-1 (N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide) [Technical datasheet]. Retrieved from https://www.kuujia.com View Source
